4-Cloropiridina

Descripción general

Descripción

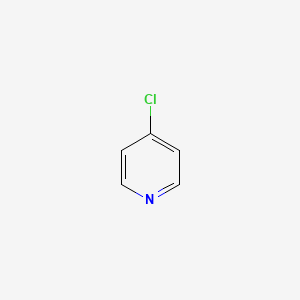

4-Chloropyridine is a halogenated derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position of the pyridine ring. Its molecular formula is C5H4ClN, and it has a molecular weight of 113.54 g/mol . This compound is a colorless liquid with a strong odor and is soluble in water, alcohol, and ketones . It is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

4-Chloropyridine is a chlorine derivative of pyridine . It is primarily used as an intermediate in various chemical reactions . The primary targets of 4-Chloropyridine are the C–H precursors of pyridine C–H ligands .

Mode of Action

4-Chloropyridine interacts with its targets through a process known as "phosphonium salt installation" . This process involves installing heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replacing them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complex pharmaceuticals, and it can be applied to a wide variety of unactivated pyridines .

Biochemical Pathways

The biochemical pathways affected by 4-Chloropyridine involve the creation of C–halogen bonds . The removal of phosphine has been proven to be the rate-determining step in the creation of these bonds . The reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule due to steric interactions that occur during the breaking of the C–P bond .

Pharmacokinetics

Its molecular weight of 113545 g/mol suggests that it may have good bioavailability

Result of Action

The result of 4-Chloropyridine’s action is the formation of C–halogen bonds . This enables the late-stage halogenation of complex pharmaceuticals . When 4-chloropyridine and mercaptoacetic acid are combined, the result is pyridylmercaptoacetic acid, which serves as a precursor to cephalosporins .

Action Environment

The action of 4-Chloropyridine can be influenced by environmental factors. For instance, the decomposition of the pyridine ring is considerably slowed by the addition of a halogen moiety . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of other halogens in the environment.

Análisis Bioquímico

Biochemical Properties

4-Chloropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can be transformed into different pyridine derivatives. The compound interacts with enzymes such as cytochrome P450, which catalyzes its hydroxylation, leading to the formation of hydroxylated metabolites . Additionally, 4-Chloropyridine can bind to proteins and alter their function, potentially affecting various biochemical pathways.

Cellular Effects

The effects of 4-Chloropyridine on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it may act as a modulator of cell signaling pathways, influencing gene expression and cellular metabolism. At higher concentrations, 4-Chloropyridine can induce cytotoxic effects, leading to cell death. The compound has been shown to affect cell proliferation, apoptosis, and oxidative stress responses .

Molecular Mechanism

The molecular mechanism of 4-Chloropyridine involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, 4-Chloropyridine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic reactions. This inhibition can result in altered cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloropyridine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products. Long-term exposure to 4-Chloropyridine in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Chloropyridine in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, 4-Chloropyridine can cause significant toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These toxic effects are dose-dependent and highlight the importance of careful dosage selection in experimental studies .

Metabolic Pathways

4-Chloropyridine is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. The compound undergoes hydroxylation, leading to the formation of hydroxylated metabolites that can be further conjugated and excreted from the body. These metabolic transformations can affect the overall metabolic flux and levels of metabolites in the body .

Transport and Distribution

Within cells and tissues, 4-Chloropyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to penetrate cell membranes and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of 4-Chloropyridine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 4-Chloropyridine may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of 4-Chloropyridine is essential for elucidating its biochemical and cellular effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chloropyridine can be synthesized through several methods. One common method involves the chlorination of pyridine using thionyl chloride. In this process, pyridine is reacted with thionyl chloride at room temperature, followed by heating to remove excess thionyl chloride . Another method involves the use of N-(4-pyridyl)pyridinium chloride hydrochloride and sulfur oxychloride in methylene dichloride, followed by neutralization to obtain 4-chloropyridine .

Industrial Production Methods: In industrial settings, 4-chloropyridine is typically produced through gas-phase chlorination of pyridine. This method involves the reaction of pyridine with chlorine gas in the presence of a catalyst and ultraviolet light at elevated temperatures (150-170°C). The reaction mixture is then cooled, and the product is separated through distillation .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Common Reagents and Conditions:

Nucleophilic Substitution: 4-Chloropyridine reacts with nucleophiles such as amines, thiols, and alkoxides to form substituted pyridine derivatives.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: 4-Aminopyridine.

Comparación Con Compuestos Similares

2-Chloropyridine: Used in the production of fungicides, insecticides, and pharmaceuticals.

3-Chloropyridine: Employed in the synthesis of various organic compounds and as an intermediate in the production of agrochemicals.

Uniqueness of 4-Chloropyridine: 4-Chloropyridine is unique in its ability to undergo selective nucleophilic substitution reactions at the fourth position, making it a valuable intermediate in the synthesis of complex organic molecules .

Actividad Biológica

4-Chloropyridine is a heterocyclic organic compound that has garnered attention in various fields of research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

4-Chloropyridine is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring. Its molecular formula is CHClN, and it has a molecular weight of 115.54 g/mol. The compound exhibits significant reactivity due to the electronegative chlorine atom, which influences its interaction with biological molecules.

1. Covalent Protein Modification

One of the notable biological activities of 4-chloropyridine is its ability to covalently modify proteins. Research indicates that it can selectively react with thiol groups in proteins, leading to modifications that can alter protein function. For instance, 4-chloropyridine has been shown to inactivate human dimethylarginine dimethylaminohydrolase-1 (DDAH1) through covalent modification of the active-site cysteine residue. This modification is facilitated by the protonation of the pyridine nitrogen, which significantly enhances its reactivity—up to 4500-fold compared to its neutral form .

2. Antiproliferative Activity

In studies evaluating the antiproliferative effects against various tumor cell lines, derivatives of 4-chloropyridine exhibited significant cytostatic activity. For example, compounds derived from 4-chloropyridine-2-carboxamide showed IC values ranging from 1 to 4.3 μmol/L against carcinoma, lymphoma, and leukemia cell lines, suggesting a potential for therapeutic applications in cancer treatment . The structural modifications in these derivatives were found to enhance their lipophilicity and cytostatic potential.

Data Table: Biological Activity Overview

Case Study 1: Protein Targeting

A study conducted on the selective targeting of proteins using 4-chloropyridine demonstrated its potential as a chemical probe for proteomic studies. The researchers found that upon stabilization of the protonated form, 4-chloropyridine could selectively label proteins beyond DDAH1, indicating its utility in identifying new protein targets .

Case Study 2: Anticancer Properties

Another investigation focused on the synthesis and evaluation of 4-chloropyridine derivatives for their anticancer properties. The results indicated that specific modifications led to compounds with enhanced potency compared to established chemotherapeutics like sorafenib. The study highlighted that log P values correlated with increased cytostatic activity, suggesting that lipophilicity plays a crucial role in drug efficacy .

Propiedades

IUPAC Name |

4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN/c6-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMNPAUTCMBOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052671 | |

| Record name | 4-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

151 °C | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Miscible with ethanol | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2000 g/cu cm at 25 °C | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

626-61-9 | |

| Record name | 4-Chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-43.5 °C | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-chloropyridine?

A1: The molecular formula of 4-chloropyridine is C5H4ClN, and its molecular weight is 113.56 g/mol. []

Q2: Are there any characteristic spectroscopic data available for 4-chloropyridine?

A2: Yes, 4-chloropyridine has been characterized using various spectroscopic techniques.

IR Spectroscopy: [, , ] IR spectra typically show characteristic peaks corresponding to C-H, C=C, and C-Cl vibrations. * NMR Spectroscopy: [, , , , ] 1H NMR and 13C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms in the molecule, respectively.* Mass Spectrometry:* [, ] Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Q3: Is there any information on the solubility of 4-chloropyridine?

A4: 4-chloropyridine is soluble in most organic solvents. []

Q4: Has 4-chloropyridine been used in catalysis?

A5: While 4-chloropyridine itself is not a catalyst, it serves as a versatile building block in the synthesis of various catalytically active compounds. For example, it's a precursor to 4-(di)alkylaminopyridines, which are known as nucleophilic organocatalysts. [, ]

Q5: Are there any examples of 4-chloropyridine being utilized in organic synthesis?

A6: Yes, the reactivity of 4-chloropyridine makes it valuable in organic synthesis:* Nucleophilic Aromatic Substitution: The chlorine atom can be readily substituted with a variety of nucleophiles, enabling the introduction of diverse functionalities at the 4-position. This property is exploited in preparing various derivatives, including 4-aminopyridine, [] 4-dialkylaminopyridines, [] and thioether-substituted derivatives. []* Metal-Catalyzed Coupling Reactions: 4-Chloropyridine participates in metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, [] enabling the synthesis of complex molecules.

Q6: Have computational methods been employed in the study of 4-chloropyridine?

A7: Yes, computational chemistry plays a role in understanding the properties and reactivity of 4-chloropyridine:* Molecular Modeling: Molecular modeling techniques help visualize the three-dimensional structure of 4-chloropyridine and its derivatives, providing insights into their molecular interactions and properties. []* Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, reactivity, and spectroscopic properties of 4-chloropyridine and its complexes. []

Q7: How do structural modifications of 4-chloropyridine affect its reactivity?

A8: The presence and position of the chlorine atom, along with other substituents, greatly influence the reactivity of 4-chloropyridine. * Electron-Withdrawing Effect: The chlorine atom, being electron-withdrawing, activates the pyridine ring towards nucleophilic aromatic substitution, particularly at the 2- and 4- positions. [, ]* Substituent Effects: Introduction of electron-donating or withdrawing groups at different positions on the pyridine ring significantly impacts its reactivity in nucleophilic substitutions and other reactions. [, , ] For instance, the presence of a nitro group at the 3-position further enhances the reactivity of 4-chloropyridine towards nucleophiles. []

Q8: What are some of the notable applications of 4-chloropyridine and its derivatives?

A9: 4-Chloropyridine and its derivatives find applications in various fields:* Pharmaceuticals: They serve as important building blocks in synthesizing a wide range of pharmaceuticals, including antitumor agents, [] antimicrobial agents, [, ] and potential antiallergic drugs. [] * Coordination Chemistry: They act as ligands in coordination complexes, forming diverse structures with transition metals like cobalt, nickel, and cadmium. [, , ]* Materials Science: Derivatives like 3,5-bis(trimethylsilyl)-4-thiophenoxypyridine hold potential as precursors for novel pyridinylidene-derived nonlinear optical materials. []

Q9: Are there any studies focusing on the biodegradation of 4-chloropyridine?

A10: Yes, research indicates that 4-chloropyridine is biodegradable. Studies on the biodegradation of pyridine derivatives in soil suspensions show that 4-chloropyridine is completely degraded within 24 days. This susceptibility to degradation is attributed to the ease of chlorine removal from the 4-position on the pyridine ring. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.